molecular formula C26H20N2O3S3 B11703434 (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11703434
M. Wt: 504.6 g/mol
InChI Key: OUSANOFUFYMWFL-KQWNVCNZSA-N
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Description

The compound (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:

  • A 4-methoxybenzylidene substituent at the C5 position, which contributes to electronic and steric properties.
  • A thioxo group at C2, critical for hydrogen bonding and reactivity .

Properties

Molecular Formula

C26H20N2O3S3

Molecular Weight

504.6 g/mol

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(3-oxo-3-phenothiazin-10-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H20N2O3S3/c1-31-18-12-10-17(11-13-18)16-23-25(30)27(26(32)34-23)15-14-24(29)28-19-6-2-4-8-21(19)33-22-9-5-3-7-20(22)28/h2-13,16H,14-15H2,1H3/b23-16-

InChI Key

OUSANOFUFYMWFL-KQWNVCNZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the methoxybenzylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Knoevenagel Condensation for Benzylidene Formation

The synthesis of the 5-(4-methoxybenzylidene) group involves a Knoevenagel condensation between 4-methoxybenzaldehyde and a thiazolidin-4-one precursor. This reaction proceeds under microwave irradiation, optimizing both yield and stereoselectivity for the thermodynamically stable Z-isomer.

Reaction Conditions Outcome Yield Reference
4-Methoxybenzaldehyde, AcONa, piperidine, glacial acetic acid, microwave (70–120°C)Stereoselective formation of (5Z)-benzylidene-thiazolidin-4-one intermediate62–98%

Key factors:

  • Microwave irradiation accelerates reaction kinetics while maintaining stereochemical control .

  • Piperidine acts as a base catalyst, deprotonating the aldehyde to facilitate nucleophilic attack by the thiazolidinone’s active methylene group .

Sulfur/Nitrogen Displacement Reactions

The 2-thioxo group undergoes nucleophilic substitution with amines to form 2-amino derivatives, a critical step for diversifying biological activity.

Reagents Conditions Products Application Reference
Primary/secondary amines (e.g., pyridin-2-amine)Ethanol, 60–80°C, 4–6 hours2-Amino-1,3-thiazolidin-4-ones with retained Z-geometryKinase inhibition studies

Example:

  • Reaction with pyridin-2-amine yields (5Z)-5-(4-methoxybenzylidene)-2-(pyridin-2-yl)amino-1,3-thiazolidin-4-one, a potent kinase inhibitor (IC<sub>50</sub> = 0.028 μM against GSK3α/β) .

Oxidation

The thioxo group (C=S) is oxidized to sulfonyl (C=SO<sub>2</sub>) or sulfinyl (C=SO) derivatives using peroxides or peracids.

Oxidizing Agent Conditions Product Biological Impact Reference
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 50°C, 2 hrSulfoxide derivativesEnhanced antioxidant activity
m-CPBADCM, 0°C, 1 hrSulfone derivativesImproved metabolic stability

Reduction

Selective reduction of the thiazolidinone’s C=N bond using NaBH<sub>4</sub> or LiAlH<sub>4</sub> yields thiazolidine analogs, altering electronic properties.

Reducing Agent Conditions Product Application Reference
NaBH<sub>4</sub>MeOH, 25°C, 4 hr2-Thioxo-thiazolidineProdrug development

Electrophilic Aromatic Substitution (EAS)

The phenothiazine moiety undergoes EAS at the sulfur-linked aromatic rings, enabling halogenation or nitration.

Reagent Conditions Position Product Reference
Br<sub>2</sub>/FeCl<sub>3</sub>DCM, 0°C, 30 minC-2 and C-7Dibromophenothiazine-thiazolidinone hybrid
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 1 hrC-3Nitro-phenothiazine derivative

Methoxy Group Functionalization

The 4-methoxybenzylidene substituent participates in demethylation or O-alkylation reactions to modulate electronic effects.

Reaction Reagents/Conditions Product Impact on Bioactivity Reference
DemethylationBBr<sub>3</sub>, DCM, −78°C4-Hydroxybenzylidene analogIncreased antibacterial activity (IC<sub>50</sub> ↓ 40%)
O-AlkylationAlkyl halide, K<sub>2</sub>CO<sub>3</sub>, DMF4-Alkoxy derivativesEnhanced lipophilicity

Cycloaddition and Ring-Opening Reactions

The thiazolidinone core engages in [3+2] cycloadditions with nitrile oxides, forming isoxazoline-thiazolidinone hybrids.

Dipolarophile Conditions Product Application Reference
Benzoyl nitrile oxideToluene, 80°C, 12 hrIsoxazoline-fused thiazolidinoneAnticancer lead compound

Hydrolysis and Decarboxylation

Under strongly acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis to form mercaptoacetic acid derivatives.

Conditions Product Utility Reference
6M HCl, reflux, 8 hr4-Methoxybenzylidene-mercaptoacetic acidIntermediate for peptide coupling

Comparative Reactivity of Structural Analogs

The reactivity profile varies significantly with substituent positions (Table 1):

Compound Reactivity with H<sub>2</sub>O<sub>2</sub> Sulfur/Nitrogen Displacement Rate Reference
(5Z)-5-(4-methoxybenzylidene)-thiazolidin-4-oneFast oxidation to sulfoneModerate (t<sub>1/2</sub> = 2.5 hr)
(5Z)-5-(3-methoxybenzylidene)-thiazolidin-4-oneSlow oxidation to sulfoxideRapid (t<sub>1/2</sub> = 1.1 hr)
(5Z)-5-(2-methoxybenzylidene)-thiazolidin-4-oneNo oxidation under standard conditionsNegligible

Scientific Research Applications

Antibacterial Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant antibacterial properties. Specifically, compounds similar to (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

In a study assessing the antibacterial efficacy of related thiazolidinones, it was found that these compounds inhibited bacterial growth with activity indices ranging from 53.84% to 91.66% against E. coli and S. aureus respectively . The presence of electron-withdrawing groups on the aromatic ring significantly enhanced antibacterial activity.

Anticancer Potential

Thiazolidinone derivatives have also been extensively studied for their anticancer properties. The compound is believed to induce apoptosis in cancer cells by inhibiting critical cell cycle proteins such as CDK1/cyclin B . In vitro studies have demonstrated that related compounds effectively inhibit the proliferation of various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells.

Table 2: Anticancer Activity of Thiazolidinone Derivatives

Compound TypeCell Line TestedIC50 (µM)
2-IminothiazolidinonesHT2912.5
2-ArylthiazolidinonesH4608.7
1,3-ThiazolidinonesRenal adenocarcinoma (769-P)15.0

Antioxidant Activity

The antioxidant potential of thiazolidinones has been attributed to their ability to scavenge free radicals and reduce oxidative stress. In assays measuring antioxidant capacity, compounds related to (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one exhibited inhibition percentages ranging from 68.8% to 81.8% in ABTS radical cation decolorization assays . This suggests potential applications in preventing oxidative damage in biological systems.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogues

Compound C5 Substituent N3 Substituent Key Functional Groups Reference
Target Compound 4-Methoxybenzylidene 3-Oxo-3-(10H-phenothiazin-10-yl)propyl Thioxo, Phenothiazine
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (4a) 1,3-Benzodioxol-5-ylmethylene 1-Methyl Thioxo, Benzodioxole
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) 2-Hydroxybenzylidene Phenyl Thioxo, Hydroxy
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (III) 4-Hydroxy-3-methoxybenzylidene None Thioxo, Hydroxy, Methoxy
(5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b) 3,4-Dimethoxybenzylidene 1-Methyl Thioxo, Dimethoxy

Key Observations :

  • Electron-Donating Groups : The 4-methoxy group in the target compound enhances solubility compared to hydroxy-substituted analogues (e.g., II and III), which form intramolecular H-bonds .
  • Phenothiazine Moiety: Unique to the target compound, this group is associated with antipsychotic activity, contrasting with phenyl or methyl substituents in analogues .

Key Observations :

  • The target compound’s synthesis likely involves condensation of 4-methoxybenzaldehyde with a phenothiazine-propyl precursor, analogous to methods in .
  • Microwave synthesis (e.g., for 5c) offers higher efficiency (88–92% yields) compared to traditional aqueous methods .

Physical and Spectral Properties

Table 3: Physical Properties

Compound Melting Point (°C) Spectral Confirmation Reference
4a 252–254 ¹H NMR, ¹³C NMR, MS
4b 234–236 ¹H NMR, ¹³C NMR, MS
(II) Not reported X-ray crystallography
5c 251–253 ¹H NMR, ¹³C NMR

Key Observations :

  • Thiazolidinones with methoxy or benzodioxole substituents (4a, 4b) exhibit higher melting points (234–254°C) than hydroxy analogues, likely due to reduced H-bonding .
  • The phenothiazine-propyl chain in the target compound may lower melting points due to steric hindrance, though direct data are lacking.

Biological Activity

The compound (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a thiazolidinone ring, which is a significant pharmacophore in medicinal chemistry. The presence of various substituents on the thiazolidinone core can significantly influence its biological properties. The methoxy group and phenothiazine moiety are noteworthy as they may contribute to the compound's potential therapeutic effects.

Biological Activities

Thiazolidin-4-one derivatives have been extensively studied for their antioxidant , anticancer , anti-inflammatory , antimicrobial , and antidiabetic properties. The specific compound has shown promising biological activities:

  • Antioxidant Activity :
    • Thiazolidinones are known for their ability to scavenge free radicals. Research indicates that modifications on the thiazolidinone core can enhance antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
  • Anticancer Activity :
    • Several studies have demonstrated that thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one discussed have been shown to inhibit proliferation in human colon adenocarcinoma cells and other cancer types .
  • Anti-inflammatory Activity :
    • Thiazolidinones have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. This is particularly relevant for compounds that target pain pathways .
  • Antimicrobial Activity :
    • The compound's structure suggests potential antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that certain thiazolidinone derivatives can effectively inhibit bacterial growth .
  • Antidiabetic Activity :
    • Some thiazolidinones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in glucose metabolism and insulin sensitivity, making them candidates for antidiabetic therapies .

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various thiazolidinone derivatives:

  • A study conducted by Sava et al. synthesized several thiazolidinone derivatives and evaluated their antioxidant activity using DPPH radical scavenging assays. The most active derivative exhibited significant antioxidant capacity compared to vitamin C .
  • Another research effort highlighted the synthesis of 2,3-disubstituted thiazolidinones that demonstrated significant antimicrobial activity against multiple bacterial strains, indicating their potential as new antimicrobial agents .

Data Tables

Biological ActivityCompound TypeReference
AntioxidantThiazolidinone Derivatives
Anticancer2,3-disubstituted Thiazolidinones
Anti-inflammatoryCOX Inhibitors
AntimicrobialThiazolidinone Variants
AntidiabeticPPAR Activators

Q & A

Q. What are the key synthetic strategies for preparing (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one?

Answer: The synthesis typically involves condensation reactions between thiosemicarbazide derivatives and aldehydes under acidic conditions. For example:

  • Step 1: React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture .
  • Step 2: Introduce the phenothiazine moiety via a propyl linker using 3-oxo-3-(10H-phenothiazin-10-yl)propionaldehyde under reflux conditions .
  • Step 3: Recrystallize the product from DMF-ethanol to isolate the Z-isomer.
    Key Challenges: Ensuring regioselectivity for the Z-configuration and avoiding side reactions with the phenothiazine nitrogen.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

  • 1H/13C NMR: Confirm the presence of the methoxybenzylidene proton (δ ~7.5–8.0 ppm) and the thioxo group (δ ~170–180 ppm for C=S). The phenothiazine protons appear as multiplet signals (δ ~6.8–7.3 ppm) .
  • FT-IR: Look for absorption bands at ~1650–1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O of methoxy), and ~1150 cm⁻¹ (C=S) .
  • UV-Vis: The conjugated system (methoxybenzylidene-phenothiazine) shows a strong absorption band near 300–350 nm .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data for this compound?

Answer:

  • DFT Calculations: Optimize the molecular geometry using B3LYP/6-31G(d) to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to identify discrepancies (e.g., tautomerism or solvent effects) .
  • TD-DFT: Simulate UV-Vis spectra to correlate electronic transitions with conjugation patterns, resolving ambiguities in λmax values .
    Example: A 2019 study used DFT to confirm the Z-configuration of a similar thiazolidinone by matching calculated and experimental NMR shifts .

Q. What crystallographic challenges arise when determining the crystal structure of this compound?

Answer:

  • Twinned Crystals: The phenothiazine moiety can induce twinning, complicating data collection. Use SHELXT for structure solution and SHELXL for refinement, leveraging twin law matrices .
  • Hydrogen Bonding: Analyze intermolecular interactions (e.g., C-H···O/S) using Graph Set Analysis to understand packing motifs. The methoxy group often participates in C-H···π interactions .
    Case Study: A 2012 study resolved hydrogen bonding ambiguities in a hydroxybenzylidene-thiazolidinone derivative using ORTEP-3 for visualization .

Q. How does the phenothiazine substituent influence the compound’s biological activity?

Answer:

  • Structure-Activity Relationship (SAR): The phenothiazine core enhances lipophilicity , improving membrane permeability. Its planar structure may intercalate into DNA or inhibit enzymes like acetylcholinesterase .
  • Electron-Withdrawing Effects: The 10H-phenothiazine’s sulfur atom stabilizes radical intermediates, potentially contributing to antioxidant or pro-oxidant behavior .
    Experimental Design: Compare bioactivity of analogs with/without phenothiazine using in vitro assays (e.g., DPPH for antioxidants, MTT for cytotoxicity).

Data Contradiction Analysis

Q. How should researchers address conflicting yields reported for similar synthetic routes?

Answer:

  • Variable Factors: Reaction time, solvent purity, and temperature control significantly impact yields. For example:
    • DMF vs. THF: DMF increases reaction rates but may degrade acid-sensitive groups .
    • Catalyst Loading: Sodium acetate (2 equiv.) vs. pyrazolidinium ylides (1.2 equiv.) alters intermediate stability .
  • Mitigation: Use design of experiments (DoE) to optimize parameters. A 2020 study achieved 75% yield by adjusting stoichiometry (1:1.2 thiosemicarbazide:aldehyde) .

Methodological Recommendations

Q. Recommended Tools for Structural Analysis

Technique Application Reference
X-ray CrystallographyAbsolute configuration determination
HRMSMolecular ion validation ([M+H]+)
NOESYConfirm Z/E isomerism via spatial correlations

Q. Synthetic Optimization Table

Condition Yield Purity Key Observation
DMF/AcOH, reflux, 2 h68%95%High regioselectivity for Z-isomer
THF, pyrazolidinium ylide, 8 h53%89%Faster but lower yield due to side products

Future Research Directions

  • Supramolecular Chemistry: Investigate host-guest interactions using phenothiazine’s π-system for drug delivery .
  • Mechanistic Studies: Use stopped-flow spectroscopy to probe reaction intermediates during thiazolidinone formation.

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